Methyl 1-acetyl-6-methylpiperidine-3-carboxylate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-acetyl-6-methylpiperidine-3-carboxylate typically involves the reaction of 6-methylpiperidine-3-carboxylic acid with acetic anhydride in the presence of a catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization or chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases efficiency .
Chemical Reactions Analysis
Types of Reactions
Methyl 1-acetyl-6-methylpiperidine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of secondary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the acetyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; reaction conditions typically involve mild temperatures and solvents like dichloromethane.
Reduction: Lithium aluminum hydride; reactions are usually carried out in anhydrous ether or tetrahydrofuran under inert atmosphere.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Secondary amines derived from the reduction of the acetyl group.
Substitution: Compounds with different functional groups replacing the acetyl group.
Scientific Research Applications
Methyl 1-acetyl-6-methylpiperidine-3-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex piperidine derivatives.
Biology: Investigated for its potential as a building block in the synthesis of biologically active molecules.
Medicine: Explored for its potential therapeutic properties, including its use in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 1-acetyl-6-methylpiperidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit or activate certain enzymes, affecting metabolic pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
Methyl piperidine-3-carboxylate: Similar structure but lacks the acetyl and methyl groups at positions 1 and 6, respectively.
1-Acetylpiperidine: Contains the acetyl group but lacks the carboxylate and methyl groups.
6-Methylpiperidine: Contains the methyl group at position 6 but lacks the acetyl and carboxylate groups.
Uniqueness
Methyl 1-acetyl-6-methylpiperidine-3-carboxylate is unique due to the presence of both the acetyl and methyl groups, which confer specific chemical and biological properties. These functional groups can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications .
Properties
Molecular Formula |
C10H17NO3 |
---|---|
Molecular Weight |
199.25 g/mol |
IUPAC Name |
methyl 1-acetyl-6-methylpiperidine-3-carboxylate |
InChI |
InChI=1S/C10H17NO3/c1-7-4-5-9(10(13)14-3)6-11(7)8(2)12/h7,9H,4-6H2,1-3H3 |
InChI Key |
DPLZEOIOTBBXCH-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(CN1C(=O)C)C(=O)OC |
Origin of Product |
United States |
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